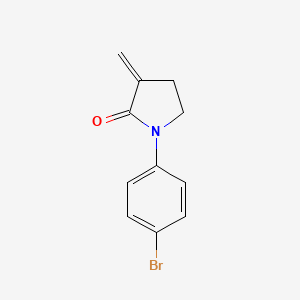
1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring substituted with a bromophenyl and a methylene group
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrolidinone in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 1-(4-bromophenyl)-3-oxo-2-pyrrolidinone.
Reduction: Formation of 1-(phenyl)-3-methylene-2-pyrrolidinone.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
科学的研究の応用
1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
- 1-(4-Chlorophenyl)-3-methylene-2-pyrrolidinone
- 1-(4-Fluorophenyl)-3-methylene-2-pyrrolidinone
- 1-(4-Methylphenyl)-3-methylene-2-pyrrolidinone
Comparison: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s biological activity and binding affinity to molecular targets .
特性
CAS番号 |
70259-91-5 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-8-6-7-13(11(8)14)10-4-2-9(12)3-5-10/h2-5H,1,6-7H2 |
InChIキー |
YYCDXJBGUIRHBL-UHFFFAOYSA-N |
正規SMILES |
C=C1CCN(C1=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















